Agn-PC-0jssjq
Description
The compound referred to as “Agn-PC-0jssjq” corresponds to the chemical entity with CAS No. 1046861-20-4 (synonym undisclosed), a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical and pharmacological properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble."
- GI Absorption: High, with blood-brain barrier (BBB) permeability confirmed.
- Synthetic route: Synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .
Properties
CAS No. |
55319-85-2 |
|---|---|
Molecular Formula |
C13H34NO6PSi3 |
Molecular Weight |
415.64 g/mol |
IUPAC Name |
(2-methoxyimino-3-trimethylsilyloxypropyl) bis(trimethylsilyl) phosphate |
InChI |
InChI=1S/C13H34NO6PSi3/c1-16-14-13(12-18-22(2,3)4)11-17-21(15,19-23(5,6)7)20-24(8,9)10/h11-12H2,1-10H3 |
InChI Key |
VTFDBWYIMCQFRV-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(CO[Si](C)(C)C)COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Agn-PC-0jssjq involves several steps, typically starting with the reaction of silver nitrate with a nitrogen-rich precursor under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the temperature is maintained at around 25°C. The product is then purified through recrystallization . Industrial production methods often involve scaling up this process, ensuring that the reaction conditions are meticulously controlled to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Agn-PC-0jssjq undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide typically yields silver oxide, while reduction with sodium borohydride produces silver nanoparticles .
Scientific Research Applications
Agn-PC-0jssjq has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. In biology, it has been studied for its antimicrobial properties, making it a potential candidate for use in medical devices and coatings. In medicine, its high energy density makes it a promising material for use in energy storage devices. Additionally, in the industry, it is used in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism of action of Agn-PC-0jssjq involves its interaction with molecular targets through electron transfer processes. The compound’s silver atoms can donate electrons to various substrates, facilitating redox reactions. This electron transfer capability is crucial for its catalytic activity in organic reactions. Additionally, its antimicrobial properties are attributed to the release of silver ions, which can disrupt microbial cell membranes and interfere with their metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Agn-PC-0jssjq belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with structurally related compounds, ranked by similarity scores (0.71–0.87) as reported in the literature :
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability | Synthetic Route Key Differences |
|---|---|---|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes | Identical Pd-catalyzed method |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.72 | 2.98 | 0.12 | No | Higher halogenation requires elevated reaction temperatures |
| (4-Fluoro-2-iodophenyl)boronic acid | C₆H₅BFIO₂ | 253.82 | 1.89 | 0.45 | Yes | Iodine substituent necessitates inert atmosphere conditions |
Key Findings:
Structural Variations :
- Substitution patterns (e.g., bromo, chloro, iodo) significantly influence Log Po/w and solubility. For example, increased halogenation in (6-Bromo-2,3-dichlorophenyl)boronic acid raises lipophilicity (Log P = 2.98) but reduces solubility by 50% compared to this compound .
- The presence of iodine in (4-Fluoro-2-iodophenyl)boronic acid lowers Log P (1.89) but enhances solubility (0.45 mg/mL), likely due to polarizable iodine atoms improving aqueous interactions .
Pharmacological Profiles :
- This compound and (4-Fluoro-2-iodophenyl)boronic acid exhibit BBB permeability, making them candidates for CNS-targeted therapies. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid lacks this property, limiting its utility to peripheral targets .
- All compounds show negligible CYP inhibition and P-gp substrate activity, reducing drug-drug interaction risks .
Synthetic Challenges :
- This compound’s synthesis is optimized for efficiency (1.33 hours), whereas higher halogenation in analogues requires prolonged reaction times or specialized conditions (e.g., inert atmospheres for iodine-containing derivatives) .
Research Implications and Limitations
- Advantages of this compound : Balanced lipophilicity, BBB penetration, and synthetic accessibility position it as a lead compound for further development.
- Limitations : Comparative data on in vivo efficacy and toxicity are absent in the available literature. Further studies must validate its pharmacological advantages over analogues.
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